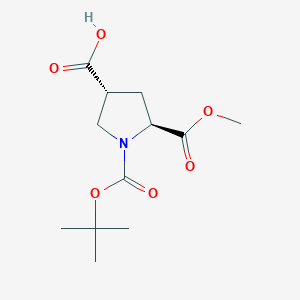

(3R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

This compound is a pyrrolidine-based derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methoxycarbonyl group at the 5-position, with stereochemistry (3R,5S). Its molecular formula is C₁₂H₁₉NO₆, molecular weight 273.28 g/mol, and CAS number 1378388-35-2 . The Boc group enhances stability during synthetic processes, while the methoxycarbonyl group contributes to its reactivity in esterification or amidation reactions. Storage recommendations include sealing in dry conditions at 2–8°C .

Properties

IUPAC Name |

(3R,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHBAEDPNFIUEI-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Case Study 1: From trans-4-Hydroxy-L-Proline

-

Decarboxylation : trans-4-Hydroxy-L-proline is heated in HCl/ethanol to form (R)-3-hydroxypyrrolidine hydrochloride.

-

Boc Protection : Reaction with (Boc)₂O in THF yields (R)-1-Boc-3-hydroxypyrrolidine.

-

Sulfonylation and SN2 Reaction : Methanesulfonyl chloride introduces a leaving group, displaced by sodium azide to invert configuration.

-

Reduction and Deprotection : Staudinger reaction reduces the azide to an amine, followed by Boc deprotection.

Case Study 2: Via Retro-Dieckmann Reaction

-

Ketone Formation : (1S,4R)-7 is treated with LiOH to form (2S,5R)-10.

-

Retro-Dieckmann Cleavage : Base-induced fragmentation installs the carboxymethyl group.

-

Methyl Esterification : Diazomethane or methyl iodide finalizes the methoxycarbonyl group.

Comparative Analysis of Synthetic Routes

| Parameter | Chiral Pool Approach | Retro-Dieckmann Route |

|---|---|---|

| Starting Material Cost | Moderate (L-proline derivatives) | High (Custom ketones) |

| Stereochemical Control | High (Inherent chirality) | Moderate (Requires nOe validation) |

| Step Count | 4–5 steps | 3–4 steps |

| Overall Yield | 40–50% | 50–60% |

The chiral pool method offers superior stereochemical fidelity but suffers from longer synthetic sequences. Conversely, retro-Dieckmann routes provide brevity but demand rigorous spectroscopic validation.

Challenges and Optimization Strategies

Selective Hydrolysis : Competing ester hydrolysis remains a bottleneck. Employing enzyme-catalyzed reactions or orthogonal protecting groups (e.g., Fmoc) could enhance selectivity.

Scale-Up Limitations : Low yields in azide displacement (45–50%) necessitate catalytic methods, such as transition metal-mediated reductions.

Stereochemical Drift : Acidic conditions during Boc deprotection risk epimerization. Buffered deprotection (pH 7–8) mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used for deprotection.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The Boc group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Stereoisomers

- (3S,5R)-isomer (CAS 2306246-06-8): Shares the same molecular formula (C₁₂H₁₉NO₆) but differs in stereochemistry. The (3S,5R) configuration may alter biological activity and crystallization behavior. Priced at $499/100 mg (Aaron Chemicals), it is commercially available but less studied .

Piperidine Analogs

- Synthesized via rhodium-carbon catalysis, these analogs exhibit NMR shifts at δ 1.33–3.91 (CDCl₃), differing from pyrrolidine derivatives due to ring size .

Substituent Variations

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5):

Introduction of a phenyl group at the 4-position increases hydrophobicity (logP) and may enhance binding to aromatic protein pockets. Molecular weight 305.37 g/mol , with hazards including H302 (harmful if swallowed) . - (3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic Acid (CAS 1932018-83-1): Substitution of methoxycarbonyl with a methyl group reduces polarity, impacting solubility. Molecular formula C₁₁H₁₉NO₄, hazards H302-H312-H332 (toxic if swallowed, in contact with skin, or inhaled) .

Biological Activity

(3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, commonly referred to as a pyrrolidine derivative, is a compound with significant biological activity. This article delves into its chemical properties, synthesis, and biological effects, particularly focusing on its potential therapeutic applications.

- IUPAC Name : (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

- CAS Number : 2306255-30-9

- Molecular Formula : C12H19NO6

- Molecular Weight : 273.29 g/mol

- Purity : 97%

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl and a methoxycarbonyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the pyrrolidine framework followed by the introduction of the tert-butoxycarbonyl and methoxycarbonyl groups. The synthetic pathways often utilize standard organic reactions such as acylation and cyclization.

Biological Activity

Research indicates that (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown promising results against a range of bacterial strains. For instance, modifications to the core structure can enhance potency against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

- Cytotoxic Effects : Investigations into its cytotoxic properties reveal that certain analogs may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing anticancer therapeutics .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical targets in the treatment of bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the methoxycarbonyl group significantly increased the minimal inhibitory concentrations (MICs) against resistant strains.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | <0.03125 | Staphylococcus aureus |

| Compound B | 1 | Klebsiella pneumoniae |

| Compound C | <0.25 | Enterococcus faecalis |

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study found that certain derivatives induced apoptosis in cancer cells while having minimal effects on healthy cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 20 |

| HeLa (Cervical Cancer) | 15 | 15 |

| Normal Fibroblasts | >100 | - |

Q & A

Basic: What are the recommended synthetic strategies for preparing (3R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves enantioselective construction of the pyrrolidine ring, followed by sequential protection of functional groups. Key steps include:

- Chiral Starting Materials : Use enantiomerically pure precursors, such as (2S,4S,5R)-pyrrolidine derivatives, to ensure stereochemical fidelity .

- Protection Strategies : Introduce the tert-butoxycarbonyl (Boc) group via Boc-anhydride under basic conditions (e.g., NaHCO₃/DCM) to protect the pyrrolidine nitrogen. The methoxycarbonyl group is typically installed via esterification with methyl chloroformate .

- Coupling Reactions : For functionalization, employ coupling reagents like HATU or EDCl with DMAP catalysis to minimize racemization during carboxylate activation .

Advanced: How can researchers resolve stereochemical inconsistencies during the synthesis of (3R,5S)-configured pyrrolidine derivatives?

Methodological Answer:

Stereochemical discrepancies often arise during ring closure or protection steps. Mitigation strategies include:

- Chiral HPLC Analysis : Use chiral stationary phases (e.g., Chiralcel OD or AD-H columns) to monitor enantiomeric excess (ee) at each step .

- X-ray Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction of intermediates or final products (e.g., as demonstrated for related pyrrolidine-carboxylic acid derivatives) .

- Asymmetric Catalysis : Apply organocatalysts (e.g., proline-derived catalysts) during cyclization to enforce the (3R,5S) configuration .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use gradient elution (hexane/ethyl acetate with 0.1% acetic acid) to separate polar carboxylate intermediates .

- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted Boc-protected byproducts, leveraging differences in solubility .

- Ion-Exchange Resins : For acidic impurities, employ Dowex-50WX4 resin to selectively bind the carboxylic acid moiety .

Advanced: How does the methoxycarbonyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

The methoxycarbonyl group is susceptible to hydrolysis under basic conditions, while the Boc group degrades under acidic conditions. Stability studies should involve:

- pH Stress Testing : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C, monitoring degradation via HPLC. For example, Boc deprotection occurs rapidly at pH < 3, while methoxycarbonyl hydrolysis dominates at pH > 9 .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For instance, hydrolysis rate constants (k) for methoxycarbonyl esters increase exponentially with temperature .

Basic: What analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling constants for pyrrolidine ring protons) and Boc/methoxycarbonyl integration .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (expected [M+H]⁺: ~342.2 Da) and detect hydrolytic byproducts .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for Boc and methoxycarbonyl groups) confirm functional group integrity .

Advanced: How can researchers assess the biological activity of this compound in drug discovery pipelines?

Methodological Answer:

- In Vitro Assays : Screen for protease inhibition (e.g., prolyl oligopeptidase) due to the pyrrolidine scaffold’s role in transition-state mimicry. Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure IC₅₀ values .

- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., angiotensin-converting enzyme) to predict binding affinities and guide structural optimization .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate esterase-mediated hydrolysis of the methoxycarbonyl group .

Basic: What precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- Storage : Store at 2–8°C under anhydrous conditions to prevent Boc group hydrolysis. Use desiccants (e.g., silica gel) in sealed containers .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods during weighing .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal via licensed hazardous waste services .

Advanced: How can computational methods aid in optimizing the synthetic route for scale-up?

Methodological Answer:

- Retrosynthetic Analysis : Use software (e.g., ChemAxon or Reaxys) to identify cost-effective precursors and minimize chiral resolution steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and automate endpoint detection .

- Green Chemistry Metrics : Calculate E-factors and atom economy to reduce solvent waste (e.g., replace DCM with 2-MeTHF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.